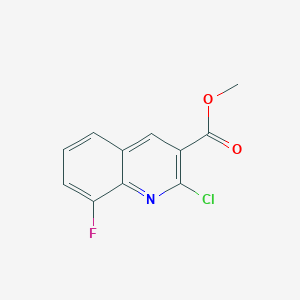
Methyl 2-chloro-8-fluoroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-8-fluoroquinoline-3-carboxylate is a chemical compound with the molecular formula C11H7ClFNO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
The synthesis of Methyl 2-chloro-8-fluoroquinoline-3-carboxylate typically involves the reaction of 2-chloro-8-fluoroquinoline-3-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Methyl 2-chloro-8-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 2-chloro-8-fluoroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new therapeutic agents.
Industry: It is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-chloro-8-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Methyl 2-chloro-8-fluoroquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
- Methyl 2-chloroquinoline-3-carboxylate
- Methyl 8-fluoroquinoline-3-carboxylate
- Methyl 2-chloro-6-fluoroquinoline-3-carboxylate
These compounds share similar structural features but differ in their substitution patterns, leading to variations in their chemical and biological properties . This compound is unique due to the presence of both chlorine and fluorine atoms, which can influence its reactivity and interactions with biological targets .
Propriétés
Formule moléculaire |
C11H7ClFNO2 |
|---|---|
Poids moléculaire |
239.63 g/mol |
Nom IUPAC |
methyl 2-chloro-8-fluoroquinoline-3-carboxylate |
InChI |
InChI=1S/C11H7ClFNO2/c1-16-11(15)7-5-6-3-2-4-8(13)9(6)14-10(7)12/h2-5H,1H3 |
Clé InChI |
XLHYONQXEJLDEV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(N=C2C(=C1)C=CC=C2F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


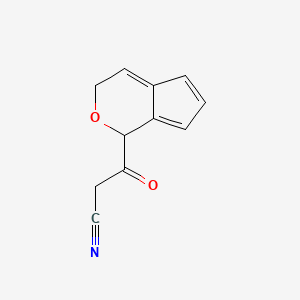
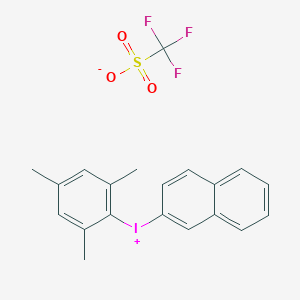

![(1R,2R,3R,4S)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(hydrazinylmethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid](/img/structure/B12338023.png)
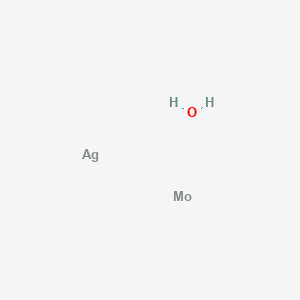
![(E)-1-(benzo[d][1,3]dioxol-5-yl)ethan-1-one oxime](/img/structure/B12338038.png)
![2-Chloro-5-methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5h)-one](/img/structure/B12338047.png)
![1-Pyrrolidinecarboxylic acid, 3-methyl-4-[2-(3-methyl-5-isoxazolyl)acetyl]-, 1,1-dimethylethyl ester, (3R,4R)-rel-](/img/structure/B12338064.png)
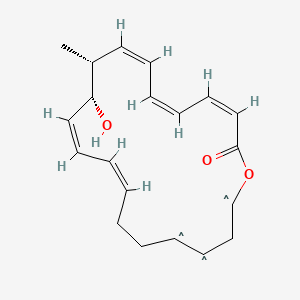
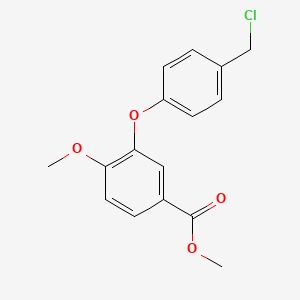
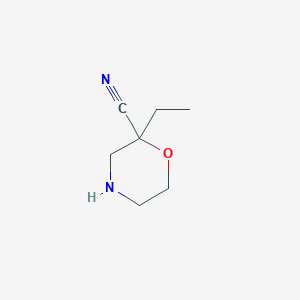
![ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4-difluoro-3-hydroxybut-2-enoate](/img/structure/B12338093.png)
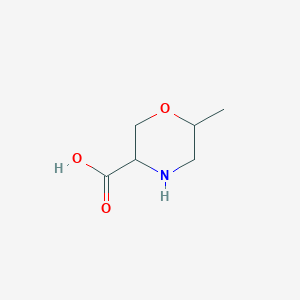
![Ethyl 2-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12338101.png)
